molecular formula C18H24N2O2 B11833182 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol

2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol

Cat. No.: B11833182
M. Wt: 300.4 g/mol
InChI Key: TXGRIJSWXLGNGO-UHFFFAOYSA-N
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Description

2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isoquinoline moiety, and an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Coupling of Isoquinoline and Cyclohexyl Rings: The isoquinoline and cyclohexyl rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.

    Introduction of the Ethanolamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethanolamine group, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), thiols (R-SH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Alkylated or thiolated derivatives

Scientific Research Applications

2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, reducing inflammation or cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((Trans-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with a trans configuration of the cyclohexyl ring.

    2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with an ethyl group instead of a methyl group on the isoquinoline ring.

    2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)propanol: Similar structure but with a propanol group instead of an ethanol group.

Uniqueness

2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-[[4-(4-methylisoquinolin-5-yl)oxycyclohexyl]amino]ethanol

InChI

InChI=1S/C18H24N2O2/c1-13-11-19-12-14-3-2-4-17(18(13)14)22-16-7-5-15(6-8-16)20-9-10-21/h2-4,11-12,15-16,20-21H,5-10H2,1H3

InChI Key

TXGRIJSWXLGNGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)NCCO

Origin of Product

United States

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